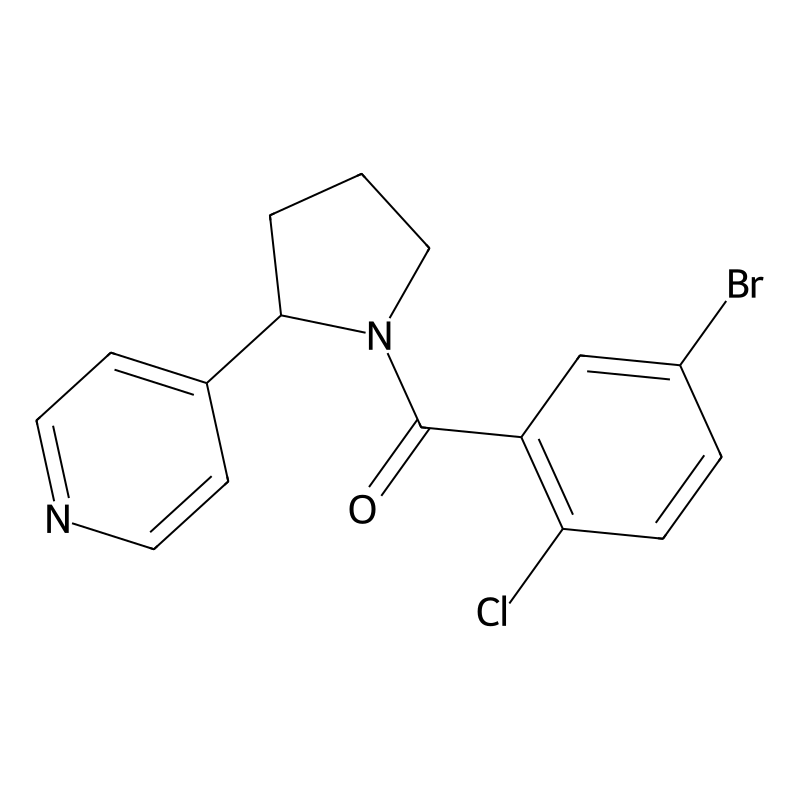

(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone

Catalog No.

S7779433

CAS No.

M.F

C16H14BrClN2O

M. Wt

365.65 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone

IUPAC Name

(5-bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone

Molecular Formula

C16H14BrClN2O

Molecular Weight

365.65 g/mol

InChI

InChI=1S/C16H14BrClN2O/c17-12-3-4-14(18)13(10-12)16(21)20-9-1-2-15(20)11-5-7-19-8-6-11/h3-8,10,15H,1-2,9H2

InChI Key

HJUKHZCCYFQBIH-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C2=C(C=CC(=C2)Br)Cl)C3=CC=NC=C3

Canonical SMILES

C1CC(N(C1)C(=O)C2=C(C=CC(=C2)Br)Cl)C3=CC=NC=C3

(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a synthetic compound, also known as BRD8430, which belongs to the family of pyrrolidine derivatives. It was first synthesized by the Structural Genomics Consortium (SGC) as part of their chemical probe development program. The SGC aims to develop chemical probes that can selectively target biologically and medically important proteins, ultimately leading to the development of new drugs.

BRD8430 is a white to off-white powder, insoluble in water and soluble in organic solvents such as DMSO and DMF. It has a molecular weight of 424.8 g/mol and a melting point of 168-170°C. The compound exhibits moderate stability under acidic and basic conditions and is moisture sensitive.

BRD8430 can be synthesized via a multistep process using commercially available starting materials. The synthesis involves several reactions, including condensation, addition, and cyclization reactions, which result in the formation of the pyrrolidine ring. The final product is purified through precipitation and recrystallization techniques. The compound's chemical structure is confirmed through various analytical techniques, including NMR spectroscopy, LC-MS, and elemental analysis.

Several analytical methods are used to identify and quantify the compound BRD8430, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and NMR spectroscopy. These techniques are used to ensure the purity and quality of the compound and to determine its molecular structure.

BRD8430 exhibits selective inhibitory activity against several protein kinases, including cyclin-dependent kinase 4 (CDK4) and CDK6. The compound has been shown to be a potent inhibitor of these kinases and has the potential to be used as a chemical probe in drug development. Additionally, BRD8430 has been shown to possess antitumor activity in various cancer cell lines by inducing cell-cycle arrest and apoptosis.

Studies have shown that BRD8430 is relatively safe and well-tolerated in animal models. However, as with any experimental compound, proper safety precautions should be taken when handling and using the compound.

BRD8430 has been used as a chemical probe in various preclinical studies to investigate the biological functions of CDK4 and CDK6 in cancer and other diseases. The compound's inhibition of these kinases has been shown to induce cell-cycle arrest and apoptosis, making it a potential target for cancer treatment.

Currently, BRD8430 is being studied in preclinical and clinical trials for its potential use in cancer treatment. The compound has shown promising results in inhibiting tumor growth in various cancer types, including breast cancer and glioblastoma. Moreover, it has been explored as a potential treatment for other diseases, such as Alzheimer's and viral infections.

The development of BRD8430 as a chemical probe has opened up possibilities for understanding the biological function of CDK4 and CDK6, leading to the development of new targeted therapies for cancer and other diseases. In addition, the compound has the potential to be used in other industries such as agricultural and biotech to control specific protein functions.

While BRD8430 has shown promising results, there are still limitations to its use as a chemical probe. More research is needed to determine its specificity and selectivity against other kinase targets, as well as its pharmacokinetics and pharmacodynamics. Future research on BRD8430 and other pyrrolidine derivatives can further uncover their potential therapeutic uses.

1. Investigation of the molecular mechanisms underlying the antitumor effects of BRD8430

2. Identification of other potential targets for pyrrolidine derivatives such as BRD8430

3. Development of more potent and selective CDK inhibitors

4. Exploration of the use of BRD8430 in combination with other drugs to enhance its therapeutic efficacy

5. Examination of the toxicity and safety of BRD8430 in preclinical and clinical studies

6. Development of new synthetic routes to optimize the yield and purity of BRD8430

7. Investigation of BRD8430 in other disease models beyond cancer

8. Exploration of the use of BRD8430 in agriculture to control specific plant functions

2. Identification of other potential targets for pyrrolidine derivatives such as BRD8430

3. Development of more potent and selective CDK inhibitors

4. Exploration of the use of BRD8430 in combination with other drugs to enhance its therapeutic efficacy

5. Examination of the toxicity and safety of BRD8430 in preclinical and clinical studies

6. Development of new synthetic routes to optimize the yield and purity of BRD8430

7. Investigation of BRD8430 in other disease models beyond cancer

8. Exploration of the use of BRD8430 in agriculture to control specific plant functions

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

363.99780 g/mol

Monoisotopic Mass

363.99780 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds